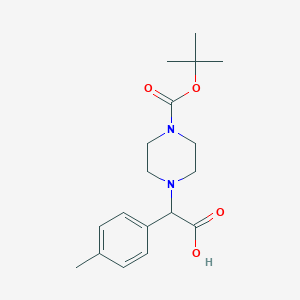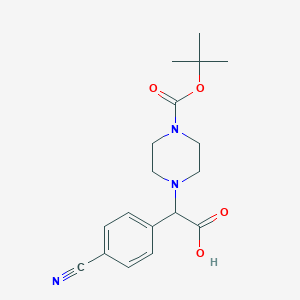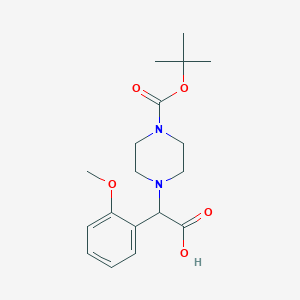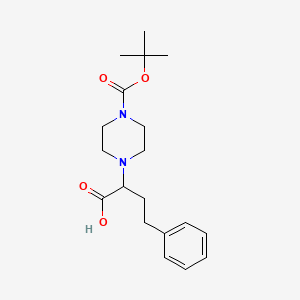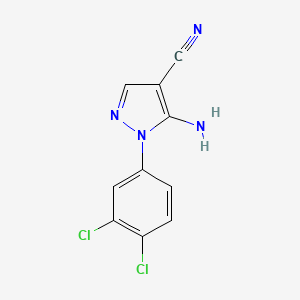
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile is a derivative of the pyrazole class, characterized by a pyrazole ring substituted with amino and carbonitrile groups, as well as dichlorophenyl substituents. This structure is part of a broader family of pyrazole carbonitriles that have been extensively studied due to their potential applications in various fields, including medicine and agriculture.
Synthesis Analysis
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles has been explored using different catalysts and conditions. For instance, [4CSPy]ZnCl3, a new acidic catalyst, was designed and tested for the synthesis of these compounds through oxidative aromatization, showing the versatility of synthetic approaches . Another method employed alumina–silica-supported MnO2 as a recyclable catalyst in water, providing an environmentally friendly and efficient one-pot multicomponent protocol . Additionally, the Gewald synthesis technique was used to synthesize related compounds, demonstrating the adaptability of synthetic strategies to produce various derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole carbonitriles has been determined using X-ray crystallography, revealing the spatial arrangement of atoms and the geometry of the pyrazole ring. For example, the crystal structure of a related compound showed intermolecular N-H…N and C-H…Cl interactions, which stabilize the crystal structure and influence the properties of the compound . The dihedral angle between the trichlorophenyl and pyrazole groups in another derivative was found to be influenced by intermolecular hydrogen bonding and crystal packing effects .
Chemical Reactions Analysis
Pyrazole carbonitriles undergo various chemical reactions to form different products. Michael-type addition reactions have been used to synthesize a series of pyrazoles with high regio-selectivity . Furthermore, reactions with chloroacetyl chloride and 3-cyanopyridine-2-thiolates have been reported to yield hybrid molecules bearing nicotinonitrile and pyrazole units . These reactions demonstrate the reactivity and potential for further functionalization of pyrazole carbonitriles.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbonitriles are closely related to their molecular structure. The presence of electron-withdrawing groups such as carbonitrile influences the electronic properties and reactivity of the compounds. The crystal structure analysis provides insights into the solid-state properties, which are important for understanding the material's stability and potential applications. The antifungal and antibacterial studies of some derivatives have shown excellent biocidal properties, indicating the biological relevance of these compounds .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Antidepressant Molecules
- Field : Medicinal Chemistry
- Application : The compound is used in the synthesis of antidepressant molecules through metal-catalyzed procedures .
- Method : Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Results : Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
-
Synthesis of Thiazolidine Derivatives
- Field : Organic Synthesis
- Application : Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .
- Method : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
- Results : They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity and so on .
- Antifungal Activity
- Field : Medicinal Chemistry
- Application : Compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents have been synthesized .
- Method : A series of novel 4-substituted N - (5-amino-1 H -1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .
- Results : Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
- Antibacterial Activity
- Field : Medicinal Chemistry
- Application : Arylsulfonamides, derived from the antibacterial drug sulfanilamide, constitute an important class of biologically active compounds with a broad spectrum of pharmacological applications .
- Method : Versatile biological properties of sulfonamides include antibacterial , antidiabetic , diuretic , antiglaucoma , antiviral , anti-inflammatory or anticancer activity .
- Results : Our long-term studies on pyridine-3-sulfonamides derivatives were focused on the synthesis of 4-substituded pyridine-3-sulfonamides with both primary and secondary sulfonamide moieties, and exploration of their multidirectional biological activity: inhibition of carbonic anhydrase isozymes , in vitro anticancer properties and antibacterial activity .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N4/c11-8-2-1-7(3-9(8)12)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBPJAAKKFAEAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=C(C=N2)C#N)N)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377185 |
Source


|
| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
CAS RN |
58791-78-9 |
Source


|
| Record name | 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

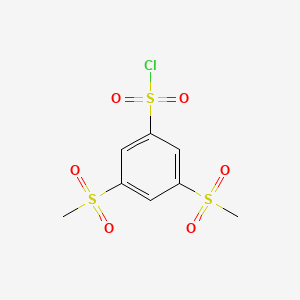
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)







